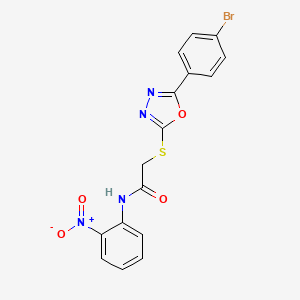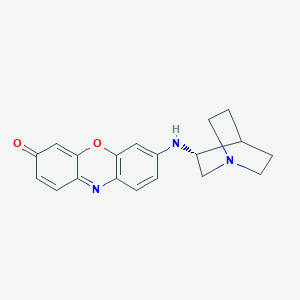
(R)-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxazinone core, which is a tricyclic aromatic system, and a quinuclidinylamino group, which is a bicyclic amine. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxazinone Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the phenoxazinone core.
Introduction of the Quinuclidinylamino Group: The quinuclidinylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the phenoxazinone core with a quinuclidine derivative, such as quinuclidin-3-ylamine, under suitable conditions (e.g., in the presence of a base like sodium hydride).
Industrial Production Methods
Industrial production of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenoxazinone core or the quinuclidinylamino group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimuscarinic agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, as an antimuscarinic agent, it may bind to muscarinic acetylcholine receptors, inhibiting their activity and leading to various physiological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
®-3-Quinuclidinyl Benzilate: Another compound with a quinuclidinyl group, known for its antimuscarinic properties.
Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: A compound with similar structural features and biological activity.
Uniqueness
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one stands out due to its combination of a phenoxazinone core and a quinuclidinylamino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, from organic synthesis to biomedical research.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]phenoxazin-3-one |
InChI |
InChI=1S/C19H19N3O2/c23-14-2-4-16-19(10-14)24-18-9-13(1-3-15(18)21-16)20-17-11-22-7-5-12(17)6-8-22/h1-4,9-10,12,17,20H,5-8,11H2/t17-/m0/s1 |
InChI Key |
KUYKROXIBSSIQM-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
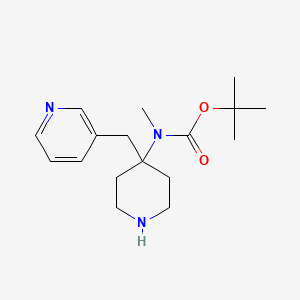
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
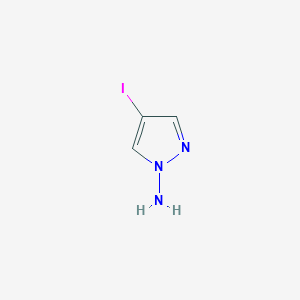
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)
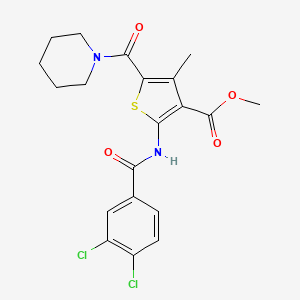




![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)
